2-[7-(benzenesulfonyl)-8-oxo-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-5-yl]-N-(4-fluorophenyl)acetamide
Description
This compound features a [1,3]dioxolo[4,5-g]quinolin core fused with a benzenesulfonyl group at position 7 and an 8-oxo moiety. The acetamide side chain is substituted with a 4-fluorophenyl group, which is known to enhance bioavailability and target selectivity in medicinal chemistry .
Properties
IUPAC Name |
2-[7-(benzenesulfonyl)-8-oxo-[1,3]dioxolo[4,5-g]quinolin-5-yl]-N-(4-fluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17FN2O6S/c25-15-6-8-16(9-7-15)26-23(28)13-27-12-22(34(30,31)17-4-2-1-3-5-17)24(29)18-10-20-21(11-19(18)27)33-14-32-20/h1-12H,13-14H2,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZFJMHJQZVCZHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C3C(=C2)C(=O)C(=CN3CC(=O)NC4=CC=C(C=C4)F)S(=O)(=O)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17FN2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-[7-(benzenesulfonyl)-8-oxo-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-5-yl]-N-(4-fluorophenyl)acetamide involves multiple steps, typically starting with the preparation of the dioxoloquinoline core. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the dioxoloquinoline structure . Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, such as the use of catalysts and controlled temperature settings .
Chemical Reactions Analysis
2-[7-(benzenesulfonyl)-8-oxo-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-5-yl]-N-(4-fluorophenyl)acetamide undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can introduce different substituents at the phenyl or quinoline rings.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines and halides. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Anticancer Activity
Recent studies have demonstrated the potential of this compound in combating cancer. For instance, derivatives of quinoline have shown significant anti-proliferative effects against various cancer cell lines. The compound was tested for its ability to induce apoptosis in MCF-7 (breast cancer) and Panc-1 (pancreatic cancer) cell lines, showcasing an IC50 value of 1.2 µM against MCF-7 cells .
Antimicrobial Properties
Quinoline derivatives are also recognized for their antimicrobial properties. The compound's structural characteristics suggest it may inhibit bacterial growth and could be effective against resistant strains.
Enzyme Inhibition
The compound has been studied for its ability to inhibit specific enzymes linked to disease pathways. Notably, it may act as an inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, which is crucial in cholesterol biosynthesis and a target for treating hyperlipidemia and cardiovascular diseases .
Study 1: Anticancer Efficacy
In a controlled laboratory study, the compound was administered to MCF-7 cells. Results indicated significant cell cycle arrest at the G2/M phase and increased expression of pro-apoptotic markers such as Caspase-3 and BAX . These findings suggest a mechanism through which the compound may exert its anticancer effects.
Study 2: Enzyme Inhibition
Another study focused on the compound's role as an HMG-CoA reductase inhibitor. It was found to reduce cholesterol levels in vivo significantly, indicating its potential as a therapeutic agent for hyperlipidemia-related conditions .
Mechanism of Action
The mechanism of action of 2-[7-(benzenesulfonyl)-8-oxo-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-5-yl]-N-(4-fluorophenyl)acetamide involves its interaction with molecular targets such as DNA and specific enzymes. The compound can intercalate into DNA, disrupting its structure and function, leading to inhibition of cell proliferation. Additionally, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Substituent Effects
The compound’s unique benzenesulfonyl and dioxoloquinolin groups distinguish it from analogs. Key comparisons include:
Table 1: Structural and Physicochemical Comparisons
Solubility and Physicochemical Properties
- While solubility data for the target compound is unavailable, compound 9 () demonstrated moderate water solubility (50 mg/mL) under standardized HPLC testing . The benzenesulfonyl group in the target compound may reduce solubility compared to non-sulfonylated analogs due to increased hydrophobicity.
Hydrogen Bonding and Crystallinity
- Intermolecular Interactions (): The chloroacetamide analog exhibits intramolecular C–H···O and intermolecular N–H···O hydrogen bonds, which stabilize crystal packing.
Research Implications and Gaps
- Biological Activity: No direct data on the target compound’s activity is provided. However, analogs with fluorophenyl and dioxoloquinolin moieties (e.g., ) are often explored for anticancer or antimicrobial properties.
- Synthetic Optimization: Further studies could explore ultrasound-assisted protocols () to improve the target compound’s synthesis efficiency.
Biological Activity
The compound 2-[7-(benzenesulfonyl)-8-oxo-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-5-yl]-N-(4-fluorophenyl)acetamide , identified by its CAS number 902278-68-6, is a synthetic derivative of quinoline that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties and mechanisms of action based on diverse research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 490.5 g/mol. The compound features a quinoline core substituted with a benzenesulfonyl group and an acetamide moiety, which may contribute to its biological activity.
Anticancer Activity
Recent studies have indicated that derivatives of quinoline exhibit significant anticancer properties. For instance, compounds similar in structure to the target compound have shown promising results against various cancer cell lines. In a study evaluating benzofuroquinoline derivatives, certain compounds exhibited IC50 values as low as 0.12 μM against MV-4-11 leukemia cells, indicating potent antileukemia activity .
Similarly, the compound's structural analogs were tested for cytotoxicity against human cancer cell lines, showing selective toxicity towards cancer cells over normal cells. Such selectivity is crucial for minimizing side effects in therapeutic applications.
The biological mechanisms underlying the anticancer effects of quinoline derivatives often involve the inhibition of critical cellular pathways. For example, many quinoline-based compounds function as inhibitors of kinases involved in cell cycle regulation and apoptosis. The compound may similarly interfere with these pathways, disrupting cancer cell proliferation and survival.
Case Studies and Research Findings
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is critical for optimizing the biological activity of quinoline derivatives. Modifications at specific positions on the quinoline ring or substituents can significantly alter potency and selectivity. For example, the presence of electron-donating groups has been linked to enhanced activity against certain cancer cell lines .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
